N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride
CAS No.: 1171318-38-9
VCID: VC2792731
Molecular Formula: C11H23ClN2O
Molecular Weight: 234.76 g/mol
* For research use only. Not for human or veterinary use.

Description |
N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride is a synthetic organic compound belonging to the class of amides and piperidine derivatives. It is characterized by its unique chemical structure, which includes a piperidine ring and an acetamide group. This compound is widely used in scientific research, particularly in organic chemistry and pharmacology. The hydrochloride form enhances its solubility and stability, making it suitable for various laboratory applications . SynthesisThe synthesis of N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride typically involves several key steps, including the cyclization of piperidine derivatives and subsequent modifications to introduce the acetamide and methyl groups. Common solvents used in the synthesis include dichloromethane or ethanol, with catalysts employed to enhance reaction rates. Analytical TechniquesThe molecular structure and identity of N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride can be confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Chemical ReactionsThe compound can undergo several types of chemical reactions, which are crucial for modifying its properties for specific applications. The conditions for these reactions vary, depending on the desired outcome. |
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CAS No. | 1171318-38-9 |
Product Name | N-methyl-2-(piperidin-4-yl)-N-(propan-2-yl)acetamide hydrochloride |
Molecular Formula | C11H23ClN2O |
Molecular Weight | 234.76 g/mol |
IUPAC Name | N-methyl-2-piperidin-4-yl-N-propan-2-ylacetamide;hydrochloride |
Standard InChI | InChI=1S/C11H22N2O.ClH/c1-9(2)13(3)11(14)8-10-4-6-12-7-5-10;/h9-10,12H,4-8H2,1-3H3;1H |
Standard InChIKey | ODWYIZXKQKDDGK-UHFFFAOYSA-N |
SMILES | CC(C)N(C)C(=O)CC1CCNCC1.Cl |
Canonical SMILES | CC(C)N(C)C(=O)CC1CCNCC1.Cl |
PubChem Compound | 42946464 |
Last Modified | Aug 16 2023 |
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